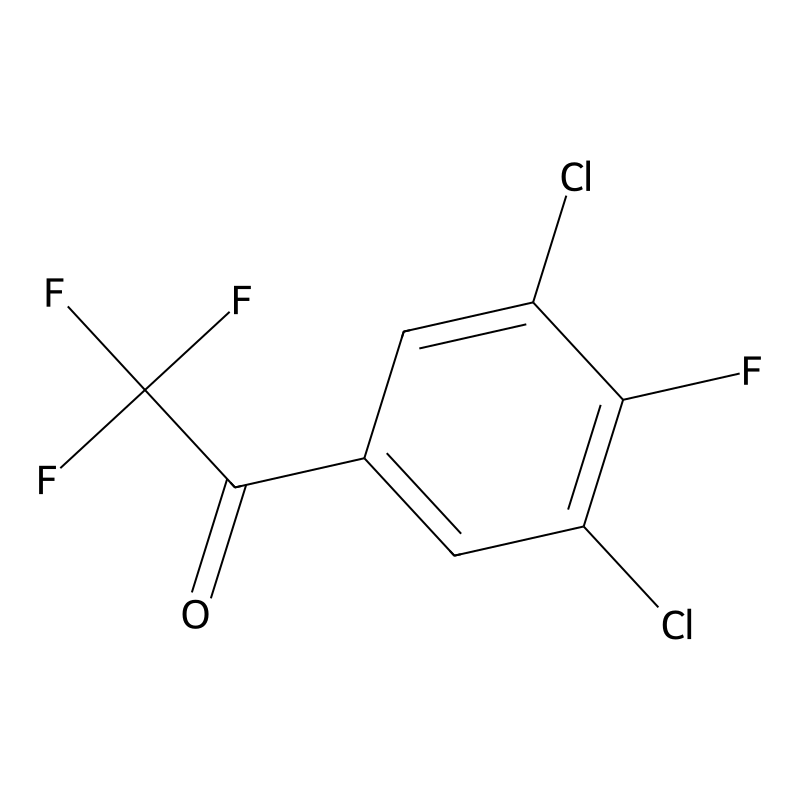1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
“1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound with the molecular formula C8H2Cl2F4O . It’s a liquid at room temperature and has a molecular weight of 261 .
Pesticide Synthesis
Field: Agriculture and Chemistry
Application Summary: This compound is used as an intermediate in the synthesis of pesticides.
Method of Application: The specific methods of application would depend on the particular pesticide being synthesized.
Results: The outcome is the production of a pesticide that can be used in agricultural applications.
Preparation of Isoxazoline-Substituted Benzamides
Field: Organic Chemistry
Application Summary: This compound is an important intermediate for the preparation of isoxazoline-substituted benzamides.
Method of Application: The synthesis involves several steps, including the reaction of derivatives of trifluoroacetic acid.
Synthesis of Sarolaner
Field: Veterinary Medicine
Application Summary: This compound is used as an intermediate in the synthesis of sarolaner, a medication used to treat and prevent flea infestations and treat and control tick infestations in dogs.
Method of Application: The specific methods of application would depend on the particular synthesis process of sarolaner.
Results: The outcome is the production of sarolaner, which is used in veterinary medicine.
Preparation of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique molecular structure. With the molecular formula C₈H₂Cl₂F₄O and a molecular weight of 261.00 g/mol, it features a trifluoroethanone moiety attached to a dichloro-fluorophenyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
- Nucleophilic Addition: The carbonyl group in the trifluoroethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Halogenation: The presence of chlorine atoms allows for further halogenation under specific conditions, potentially increasing reactivity.
- Reduction Reactions: The ketone can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods. A notable synthetic route involves:
- Starting Materials: 5-bromo-1,3-dichloro-2-fluorobenzene and N-(trifluoroacetyl)piperidine.
- Reaction Conditions:
This compound has potential applications in various domains:
- Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing new drugs.
- Agrochemicals: Its biological activity suggests possible use as a pesticide or herbicide.
- Material Science: The unique properties of fluorinated compounds make them suitable for advanced materials.
Interaction studies for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone are essential to understand its behavior in biological systems. Research typically focuses on:
- Binding Affinities: Investigating how this compound interacts with specific biological targets.
- Metabolic Pathways: Understanding how the compound is metabolized in living organisms can provide insights into its safety and efficacy.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone shares similarities with several other compounds due to its halogenated aromatic structure. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | 0.78 | Lacks additional chlorine and fluorine substitutions |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 0.78 | Different positioning of chlorine substituent |
| 3'-Chloro-4'-fluoroacetophenone | 0.80 | Acetophenone structure instead of trifluoroethanone |
| 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | 0.78 | Indenone structure introduces cyclic characteristics |
| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 0.78 | Contains more chlorines leading to different reactivity |
The unique combination of three fluorine atoms and two chlorine atoms distinguishes 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone from its analogs in terms of both chemical reactivity and potential applications.
This detailed overview provides insight into the properties and significance of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone within the broader context of organic chemistry and its applications.
XLogP3
GHS Hazard Statements
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]
Pictograms



Acute Toxic;Irritant;Health Hazard








